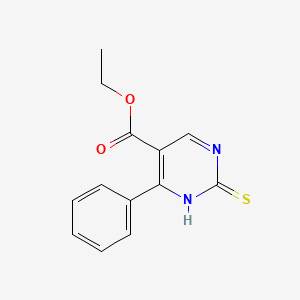

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-2-17-12(16)10-8-14-13(18)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOKOZFJKLGVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .

- Anticancer Potential : this compound has demonstrated cytotoxic effects against cancer cell lines. Research suggests it may induce apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Synthetic Utility

This compound serves as an important building block in organic synthesis. Its structure allows for various modifications that can lead to the development of novel derivatives with enhanced biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors .

Case Study 1: Antimicrobial Screening

In a study published in a peer-reviewed journal, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis showed increased apoptosis markers in treated cells .

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on inflammatory models demonstrated that this compound reduced levels of TNF-alpha and IL-6 in vitro. These findings suggest its potential role in managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | Structure | Methyl group at position 6 | Enhanced antimicrobial activity |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Methoxy substitutions increase solubility | Potentially higher anticancer activity |

| 4,5-disubstituted thioxopyrimidines | Structure | Varying substitutions at positions 4 and 5 | Diverse pharmacological profiles |

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group enhances the compound’s binding affinity through hydrophobic interactions. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The dihydropyrimidine (DHPM) scaffold is highly versatile, allowing modifications at positions 2, 4, 5, and 5. Below is a comparative analysis of Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with key analogs:

Key Observations:

- Substituent Influence : The phenyl group at position 4 (common in all analogs) contributes to π-π stacking interactions in biological targets. Fluorophenyl or chromenyl substituents (e.g., and ) introduce electron-withdrawing effects, altering reactivity and binding affinity .

- Saturation State : Tetrahydro derivatives (e.g., ) exhibit reduced planarity compared to dihydro analogs, affecting solubility and metabolic stability.

Biological Activity

Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 248.30 g/mol

- CAS Number : Specific CAS number not provided in the sources.

The compound features a thioxo group that significantly contributes to its biological activity, particularly in terms of enzyme inhibition and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that dihydropyrimidine derivatives exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. The mechanism often involves interference with bacterial cell wall synthesis or function.

2. Anticancer Properties

Dihydropyrimidines have been recognized for their anticancer potential. Studies show that this compound can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cell lines.

- Caspase Activation : Increased levels of caspase enzymes indicate the induction of programmed cell death.

In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating potent activity .

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

A recent study evaluated the biological activities of several pyrimidine derivatives, including this compound. The results are summarized in the following table:

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 8.5 | Effective against MCF-7 cells |

| Antimicrobial | 15.0 | Active against E. coli | |

| Anti-inflammatory | - | Inhibits TNF-alpha production |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thioxo group interacts with key enzymes involved in cellular processes.

- Receptor Modulation : Potential interaction with receptors involved in apoptosis and inflammation pathways.

- Reactive Oxygen Species (ROS) Modulation : The compound may reduce oxidative stress by modulating ROS levels within cells.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits biological efficacy, it also poses certain risks at high concentrations. Acute toxicity studies reveal that doses exceeding certain thresholds can lead to adverse effects . Therefore, further investigations into its safety profile are warranted.

Q & A

Q. [Basic] What are the common synthetic routes for Ethyl 4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives?

The compound and its derivatives are typically synthesized via Biginelli condensation or modified multi-step protocols. For example:

- One-pot synthesis : Reacting substituted aldehydes (e.g., 4-cyanobenzaldehyde), ethyl acetoacetate, and thiourea in acetic acid with NHCl as a catalyst under reflux (100°C, 8 hours), followed by recrystallization from ethanol .

- Stepwise derivatization : Starting from ethyl 1-ethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, acylthioureas can be synthesized via acid chlorides and acyl isocyanates .

Q. [Basic] Which spectroscopic and crystallographic techniques are employed to characterize this compound?

- Spectroscopy : H and C NMR confirm regioselectivity and substituent positions (e.g., methyl or methoxy groups). For instance, H NMR signals at δ 2.46 ppm (CH) and δ 3.49 ppm (OCH) are diagnostic .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with typical R-factors < 0.05. Data-to-parameter ratios > 12:1 ensure reliability .

- HRMS : Validates molecular weight (e.g., [M + Na] = 357.08 for fluorinated derivatives) .

Q. [Basic] What are the typical pharmacological targets screened for this compound class?

Derivatives are screened for:

- Anticancer activity : Inhibition of breast cancer (MCF-7) and osteosarcoma (Saos-2) cell lines, with IC values ranging from 5.24–73.86 μM .

- Antibacterial properties : Testing against Gram-positive/negative bacteria via MIC assays .

Advanced Research Questions

Q. [Advanced] How can researchers address crystallographic disorder in structural determinations of this compound?

Disordered moieties (e.g., ethyl groups) are modeled using:

Q. [Advanced] What computational approaches are used to elucidate the pharmacological mechanisms of derivatives?

- Molecular docking : Predict binding interactions with targets like Hsp90’s ATP pocket. For example, naphthyl-substituted derivatives show stronger binding via π-π stacking and hydrophobic interactions .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ constants) with IC values to guide structural optimization .

Q. [Advanced] How does substituent variation impact biological activity in dihydropyrimidine derivatives?

| Substituent | Biological Activity (IC, μM) | Target |

|---|---|---|

| Naphthyl-1-yl | 5.24–12.5 | Hsp90 (ATPase) |

| 4-Cyanophenyl | 25–73.86 | MCF-7/Saos-2 |

| 2,4-Difluorophenyl | Reduced activity | Antibacterial |

Key Insight : Bulky hydrophobic groups enhance anticancer potency, while electron-withdrawing substituents (e.g., -CN) reduce efficacy .

Q. [Advanced] What methodologies are recommended for analyzing ring puckering conformations in dihydro-pyrimidine derivatives?

Q. [Advanced] How to resolve contradictions in biological activity data across different studies?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Dose-response validation : Repeat IC measurements using orthogonal assays (e.g., ATP-luciferase vs. MTT) .

- Structural verification : Confirm compound purity (>95% by HPLC) and crystallinity (R-factor < 0.05) to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.